molecular formula C15H10F6O B071999 Bis(3-(trifluoromethyl)phenyl)methanol CAS No. 1598-89-6

Bis(3-(trifluoromethyl)phenyl)methanol

Cat. No.: B071999
CAS No.: 1598-89-6
M. Wt: 320.23 g/mol
InChI Key: WWKAKFGJTVATRV-UHFFFAOYSA-N
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Description

Bis(3-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C15H10F6O and its molecular weight is 320.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis :

    • It's used in the stabilization of palladium(0) nanoparticles, serving as an efficient and recoverable catalyst for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
    • Acts as a ligand for enantioselective alkynylation of cyclic imines, contributing to high yields and enantioselectivities in propargylic sulfamidates synthesis (Munck, Monleón, Vila, & Pedro, 2017).
  • Organic Synthesis :

  • Materials Science :

  • Pharmaceutical Applications :

Mechanism of Action

The mechanism of action of “Bis(3-(trifluoromethyl)phenyl)methanol” involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Future Directions

The future directions of “Bis(3-(trifluoromethyl)phenyl)methanol” research could involve further exploration of its synthesis and potential applications. The development of more efficient biocatalytic processes and the investigation of its mechanism of action could be areas of focus .

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAKFGJTVATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371135
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-89-6
Record name bis[3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1598-89-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,3′-bis(trifluoromethyl)benzophenone (11.4 g, 36 mmol) in MeOH (50 mL) was added sodium borohydride (1.9 ml, 53 mmol) portionwise at rt. The suspension was stirred at rt for 24 h. The reaction was diluted slowly with water and extracted with CH2Cl2. The organic was washed successively with water, brine, dried over Na2SO4, and concentrated to give bis(3-(trifluoromethyl)phenyl)methanol (10.8 g, 94% yield). The crude oil was used in the next reaction without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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